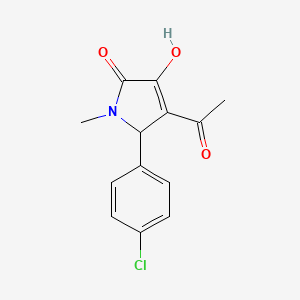
4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol, also known as JNJ-7925476, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperidinols and has been shown to have a variety of effects on the human body.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol involves its ability to modulate the activity of the dopamine transporter. This compound has been shown to bind to the dopamine transporter and inhibit its activity, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration has been shown to have a variety of effects on the human body, including its ability to modulate mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the human body. This compound has been shown to increase the concentration of dopamine in the synaptic cleft, leading to an increase in mood, motivation, and reward. It has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol in lab experiments include its ability to modulate the activity of the dopamine transporter, its potential therapeutic applications, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise to handle and store this compound safely.
Orientations Futures
There are several future directions for the study of 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol. These include its potential use in the treatment of addiction, depression, and other psychiatric disorders, as well as its potential use as a research tool to study the dopamine transporter and other related proteins. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound, as well as developing new derivatives of this compound with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol involves a multi-step process. The first step involves the reaction between 4-bromobenzaldehyde and piperidine in the presence of an acid catalyst to form 4-(4-bromophenyl)piperidine. This intermediate compound is then reacted with 2-nitrobenzyl chloride in the presence of a base to form the final product, this compound.
Applications De Recherche Scientifique
4-(4-bromophenyl)-1-(2-nitrobenzyl)-4-piperidinol has been studied for its potential use in scientific research. It has been shown to have a variety of effects on the human body, including its ability to modulate the activity of the dopamine transporter. This compound has also been shown to have potential therapeutic applications in the treatment of addiction, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-[(2-nitrophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c19-16-7-5-15(6-8-16)18(22)9-11-20(12-10-18)13-14-3-1-2-4-17(14)21(23)24/h1-8,22H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOXHWGWBHOBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5161416.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)

![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)

![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)
![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)


![1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)
![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5161511.png)

